1-Cyclopropoxy-2-iodo-4-isopropoxybenzene
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Overview
Description
1-Cyclopropoxy-2-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzene ring, along with an iodine atom. It is primarily used in various chemical research and industrial applications.
Preparation Methods
The synthesis of 1-Cyclopropoxy-2-iodo-4-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Iodination: The iodination step involves the use of iodine or an iodine-containing reagent, such as iodine monochloride (ICl), to introduce the iodine atom at the desired position on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclopropoxy-2-iodo-4-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation: The compound can undergo oxidation reactions, where the cyclopropoxy or isopropoxy groups are oxidized to form corresponding carbonyl compounds. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropoxy-2-iodo-4-isopropoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be used in drug discovery.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2-iodo-4-isopropoxybenzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-Cyclopropoxy-2-iodo-4-isopropoxybenzene can be compared with other similar compounds to highlight its uniqueness:
1-Cyclopropoxy-2-iodo-benzene: This compound lacks the isopropoxy group, making it less versatile in terms of functionalization and reactivity.
4-Cyclopropoxy-1-iodo-2-isopropoxybenzene: This isomer has the same molecular formula but different positions of the substituents, leading to different chemical properties and reactivity.
2-(Cyclopropylmethoxy)-1-iodo-4-isopropoxybenzene: This compound has a cyclopropylmethoxy group instead of a cyclopropoxy group, which affects its steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C12H15IO2 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15IO2/c1-8(2)14-10-5-6-12(11(13)7-10)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
ZNQNZTCAGATBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
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